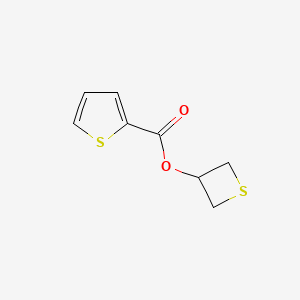
Thietan-3-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-3-yl thiophene-2-carboxylate is a compound with the molecular formula C₈H₈O₂S₂ and a molecular weight of 200.3 g/mol It is a sulfur-containing heterocyclic compound that combines a thietane ring with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Thietan-3-yl thiophene-2-carboxylate can be synthesized through ring expansion reactions involving thiiranes and thietanes . These reactions typically involve nucleophilic and electrophilic ring opening, followed by subsequent cyclization. The regioselectivity in these reactions is influenced by steric hindrance and electronic effects, with nucleophiles generally attacking the less substituted carbon atom .
Industrial Production Methods
For example, the Fiesselmann synthesis is a common method for producing thiophene carboxylates .
Chemical Reactions Analysis
Types of Reactions
Thietan-3-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
Thietan-3-yl thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Thietan-3-yl thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its heterocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate: A simpler analog with similar chemical properties but lacking the thietane ring.
Thietane-2-carboxylate: Contains a thietane ring but lacks the thiophene moiety.
Thiophene-2-carbohydrazide: Another thiophene derivative with different functional groups and reactivity.
Uniqueness
Thietan-3-yl thiophene-2-carboxylate is unique due to its combination of a thietane ring and a thiophene ring, providing a distinct set of chemical and physical properties.
Properties
CAS No. |
697783-46-3 |
|---|---|
Molecular Formula |
C8H8O2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
thietan-3-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O2S2/c9-8(7-2-1-3-12-7)10-6-4-11-5-6/h1-3,6H,4-5H2 |
InChI Key |
WLQDLXIEVOGMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)

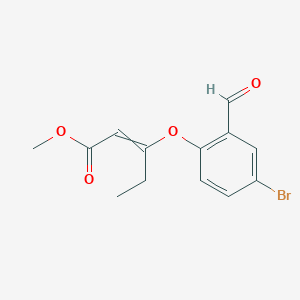
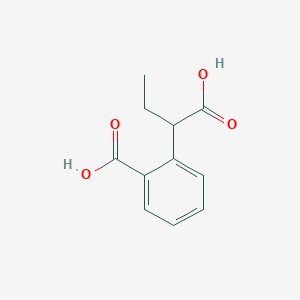

![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
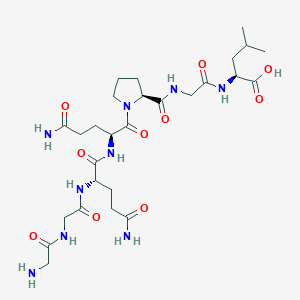

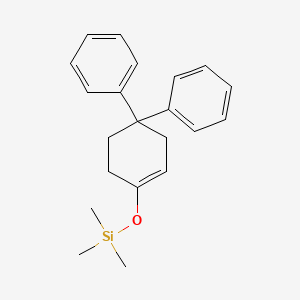
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
